[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
CAS No.: 1172929-76-8
Cat. No.: VC4064459
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172929-76-8 |
|---|---|
| Molecular Formula | C7H12ClN3 |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)butan-1-amine |
| Standard InChI | InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3 |
| Standard InChI Key | NBLKYAFDSSHUCM-UHFFFAOYSA-N |
| SMILES | CCC(CN)N1C=C(C=N1)Cl |
| Canonical SMILES | CCC(CN)N1C=C(C=N1)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at the 1-position with a butylamine group () and at the 4-position with a chlorine atom. The pyrazole ring’s electron-deficient nature facilitates interactions with biological targets, while the chlorine atom enhances metabolic stability .
Crystallographic Insights
Although direct crystallographic data for [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is limited, related pyrazole derivatives exhibit planar ring geometries with bond lengths of approximately 1.33–1.38 Å for C-N bonds and 1.35–1.40 Å for C-C bonds . The butylamine side chain adopts a staggered conformation to minimize steric hindrance, as observed in analogous structures .
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.64 g/mol |
| Hydrogen Bond Donors | 2 (amine NH₂) |
| Hydrogen Bond Acceptors | 3 (pyrazole N atoms) |
| Topological Polar Surface Area | 58.3 Ų |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves nucleophilic substitution or alkylation reactions. A common method involves reacting 4-chloro-1H-pyrazole with 1-bromo-2-butylamine in the presence of a base such as triethylamine:
Reaction conditions include refluxing at 80–100°C for 12–24 hours, yielding a crude product purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Industrial-Scale Optimization
For industrial production, continuous flow reactors improve reaction efficiency by enhancing heat transfer and reducing side products. Solvent selection (e.g., dimethylformamide or acetonitrile) and catalyst optimization (e.g., cesium carbonate) increase yields to >85% .
Physicochemical Properties
Stability Profile
[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine is stable under ambient conditions but degrades in acidic environments (pH < 3) via hydrolysis of the amine group. Storage recommendations include inert atmospheres and temperatures below 25°C .
Pharmacological Activity and Mechanisms
Androgen Receptor Modulation
Structural analogs of this compound exhibit selective androgen receptor modulator (SARM) activity, binding to androgen receptors with IC values of 50–100 nM. The chlorine atom enhances receptor affinity by forming halogen bonds with hydrophobic pockets in the receptor’s ligand-binding domain .
Enzyme Inhibition
In vitro studies demonstrate inhibitory effects on cytochrome P450 enzymes (CYP3A4, CYP2D6) at micromolar concentrations, suggesting potential drug-drug interaction risks.
Table 2: Pharmacokinetic Parameters of Analogs
| Parameter | Value (Mean ± SD) |
|---|---|
| Plasma Half-Life | 4.2 ± 0.8 hours |
| Protein Binding | 92 ± 3% |
| Oral Bioavailability | 34 ± 6% |
Applications in Drug Development
Prostate Cancer Therapeutics
The compound’s SARM activity positions it as a candidate for treating androgen-dependent cancers. Preclinical models show 40–60% reduction in tumor volume in xenograft studies, comparable to enzalutamide .
Agricultural Chemistry
As a pyrazole derivative, it serves as a precursor to herbicides targeting acetolactate synthase (ALS), with EC values of 0.5–1.2 μM against broadleaf weeds .
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